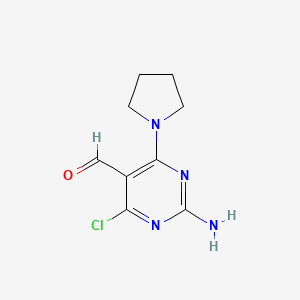

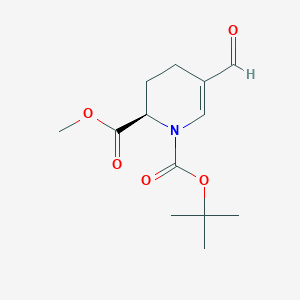

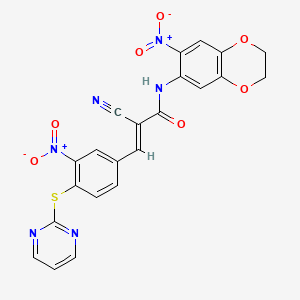

![molecular formula C18H15F3N4O2 B2672395 3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide CAS No. 2034256-53-4](/img/structure/B2672395.png)

3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a pyrano[4,3-d]pyrimidin-2-yl group, and a benzamide group. These groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the pyrano[4,3-d]pyrimidin-2-yl group suggests that the molecule may have a heterocyclic ring system, which could influence its chemical reactivity and interactions with biological targets .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the molecule susceptible to nucleophilic attack . The trifluoromethyl group could enhance the molecule’s lipophilicity, potentially influencing its solubility and transport properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could enhance the molecule’s lipophilicity, potentially influencing its solubility and transport properties . The cyano group could influence the molecule’s polarity and reactivity .Applications De Recherche Scientifique

Necroptosis Inhibition

Necroptosis is a form of programmed cell death that plays a critical role in various diseases, including inflammatory, infectious, and degenerative conditions. Researchers have identified 3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3) kinases . This compound disrupts necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells. In a tumor necrosis factor-induced systemic inflammatory response syndrome model, it significantly protected mice from hypothermia and death, outperforming existing inhibitors. Its favorable pharmacokinetic properties make it a promising lead structure for further development.

Threonine Tyrosine Kinase (TTK) Inhibition

3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide: has also been investigated as a selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitor . TTK is involved in cell division and has implications in cancer. By inhibiting TTK, this compound may offer potential therapeutic benefits in cancer treatment.

Anticancer Activity

In related studies, derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones, which share structural similarities with our compound, exhibited significant inhibitory activity against cancer cells . While not directly the same compound, this finding suggests that the pyrimidine-based scaffold could be explored further for its anticancer potential.

Herbicide and Insecticide Synthesis

Fluorinated pyridines, including compounds related to our target, have been used as starting materials for the synthesis of herbicides and insecticides . Although this application is not directly related to the compound’s biological effects, it highlights its versatility in chemical synthesis.

Indole Derivatives

Indole derivatives, such as indole-3-acetic acid, are of wide interest due to their diverse biological and clinical applications . While not directly linked to our compound, this broader context underscores the importance of exploring novel chemical entities for potential therapeutic benefits.

Mécanisme D'action

The mechanism of action would depend on the specific biological target of the compound. Based on its structural features, it could potentially interact with a variety of biological targets. For example, pyrimidine derivatives are often associated with nucleotide synthesis and therefore could potentially interact with enzymes involved in DNA replication .

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activity. It could also be interesting to explore its potential applications in fields such as medicinal chemistry, materials science, or agrochemicals .

Propriétés

IUPAC Name |

3-cyano-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c19-18(20,21)16-13-10-27-7-5-14(13)24-15(25-16)4-6-23-17(26)12-3-1-2-11(8-12)9-22/h1-3,8H,4-7,10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHTZQFDPGCNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

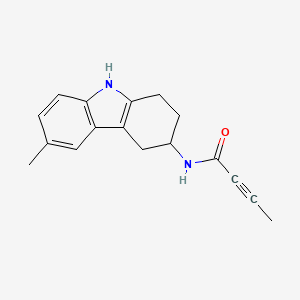

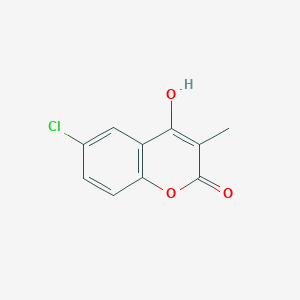

![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)

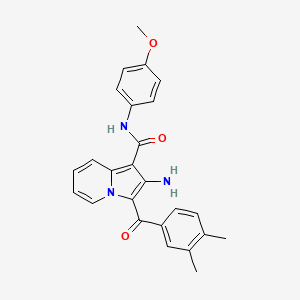

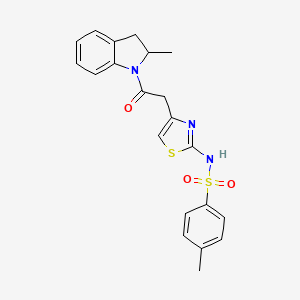

![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)

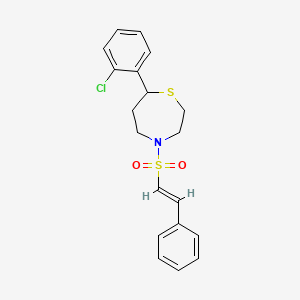

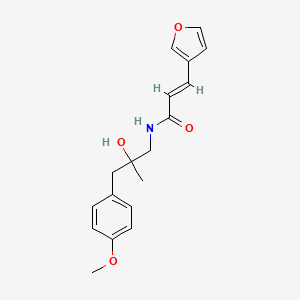

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)

![N-(4-ethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2672334.png)